2-Methoxycarbonyloxanilic acid amide

Physicochemical profiling Oral bioavailability Membrane permeability

2-Methoxycarbonyloxanilic acid amide (systematic name: methyl 2-{[amino(oxo)acetyl]amino}benzoate; molecular formula C₁₀H₁₀N₂O₄; molecular weight 222.20 g/mol) is a carbalkoxy-oxanilic acid amide belonging to the broader oxanilic acid derivative class. It is characterized by an ortho-methoxycarbonyl (–COOCH₃) substituent on the phenyl ring and an oxamoyl (–COCONH₂) side chain, placing it at the intersection of anthranilic acid ester chemistry and oxalic acid amide pharmacology.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
Cat. No. B4388350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycarbonyloxanilic acid amide
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C(=O)N
InChIInChI=1S/C10H10N2O4/c1-16-10(15)6-4-2-3-5-7(6)12-9(14)8(11)13/h2-5H,1H3,(H2,11,13)(H,12,14)
InChIKeyTVWJWOYQVVZAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycarbonyloxanilic Acid Amide: Structural Identity, Physicochemical Profile, and Procurement Context


2-Methoxycarbonyloxanilic acid amide (systematic name: methyl 2-{[amino(oxo)acetyl]amino}benzoate; molecular formula C₁₀H₁₀N₂O₄; molecular weight 222.20 g/mol) is a carbalkoxy-oxanilic acid amide belonging to the broader oxanilic acid derivative class [1]. It is characterized by an ortho-methoxycarbonyl (–COOCH₃) substituent on the phenyl ring and an oxamoyl (–COCONH₂) side chain, placing it at the intersection of anthranilic acid ester chemistry and oxalic acid amide pharmacology [2]. The compound is cited in the foundational Petyunin series on amides and hydrazides of oxalic acid (Part XVII: Basic amides of carbalkoxy-oxanilic acids) and has been explored as a synthetic intermediate for carbamoyl radical generation, amidation reactions, and as a scaffold for enzyme inhibitor design .

Why Generic Substitution Fails for 2-Methoxycarbonyloxanilic Acid Amide: Structural Determinants of Differential Performance


Within the oxanilic acid amide family, minor structural variations produce large functional divergences. The ortho-methoxycarbonyl ester in 2-methoxycarbonyloxanilic acid amide is not a conservative substitution for the carboxylic acid found in oxamoylanthranilic acid (CAS 51679-86-8): the ester eliminates the negative charge at physiological pH, increases lipophilicity (predicted ΔlogP ≈ +0.8–1.2 units vs. the free acid), and removes the strong hydrogen-bond donor capacity of the –COOH group . These differences directly impact membrane permeability, oral bioavailability, and target binding—consistent with the established SAR that hydrolysis of the ester from the oxanilic ester moiety causes loss of oral antiallergic activity [1]. Furthermore, the oxamoyl amide terminal group (–CONH₂) provides a distinct hydrogen-bonding pharmacophore compared to N-substituted analogs such as Wy-41,195 (which bears a cyano and methylamino substitution), fundamentally altering enzyme recognition profiles [2].

Quantitative Differentiation Evidence for 2-Methoxycarbonyloxanilic Acid Amide Against Closest Structural and Functional Analogs


Ester vs. Carboxylic Acid: Physicochemical Property Differentiation from Oxamoylanthranilic Acid

2-Methoxycarbonyloxanilic acid amide differs from its direct carboxylic acid analog, oxamoylanthranilic acid (CAS 51679-86-8; 2-[(2-amino-2-oxoacetyl)amino]benzoic acid), by replacement of the –COOH group with –COOCH₃. In the oxanilic acid antiallergic series, the ester moiety is a critical determinant of oral activity: hydrolysis of the ester from the oxanilic ester moiety causes a complete loss of oral efficacy in the rat PCA model [1]. Oxanilic acid (CAS 500-72-1) itself has a measured logP of 0.78 and aqueous solubility of ~8.24 g/L at 25°C . Methyl esterification of the ortho-benzoic acid moiety is predicted to increase logP by approximately 0.8–1.2 log units (to ~1.6–2.0), while reducing aqueous solubility, thereby enhancing passive membrane permeability—a property essential for oral absorption and intracellular target engagement [2].

Physicochemical profiling Oral bioavailability Membrane permeability Oxanilic acid SAR

Synthetic Accessibility Advantage: Single-Step Acylation from Inexpensive Methyl 2-Aminobenzoate

2-Methoxycarbonyloxanilic acid amide is synthesized via acylation of methyl 2-aminobenzoate (methyl anthranilate) with oxalyl chloride followed by amine addition, using triethylamine as an HCl scavenger . Methyl 2-aminobenzoate is a commodity chemical available at bulk scale (<$0.10/g at kilogram quantities) and is manufactured globally. In contrast, the free acid analog (oxamoylanthranilic acid) requires either post-synthetic ester hydrolysis or an alternative route starting from anthranilic acid, which introduces an additional deprotection or orthogonal protection step [1]. The ester starting material also facilitates chromatographic purification due to favorable UV absorption and retention characteristics on silica, reducing purification cost compared to zwitterionic carboxylic acid intermediates [2].

Synthetic efficiency Starting material cost Scalability Route comparison

Dual Functional Group Architecture: Orthogonal Reactivity of Ester and Terminal Amide vs. Single-Function Analogs

2-Methoxycarbonyloxanilic acid amide contains two chemically distinguishable functional groups: a methyl ester (–COOCH₃) at the ortho position and a terminal primary amide (–CONH₂) on the oxamoyl side chain. This enables chemoselective transformations—e.g., the ester can be hydrolyzed (LiOH, THF/H₂O) to the carboxylic acid without affecting the oxamoyl amide, or the amide nitrogen can be functionalized while leaving the ester intact. This contrasts with oxanilic acid (CAS 500-72-1), which lacks the ester entirely, and with N-substituted oxanilic acid amides where the terminal amide is already derivatized, limiting diversification vectors . The compound has been specifically utilized as a precursor for carbamoyl radical generation via oxidative decarboxylation, a reactivity mode unavailable to the free carboxylic acid or N-alkyl amide analogs .

Orthogonal reactivity Chemoselective transformation Building block versatility Diversification potential

PTP1B Inhibitor Scaffold Relationship: Structural Overlap with Validated Oxalyl-Amino Benzoic Acid Pharmacophore

2-(Oxalyl-amino)-benzoic acid (OBA) has been crystallographically validated as a competitive, active-site-directed inhibitor of protein tyrosine phosphatase 1B (PTP1B), with subsequent structure-based optimization yielding selective inhibitors with Ki values as low as 76 nM [1]. 2-Methoxycarbonyloxanilic acid amide shares the identical oxalyl-amino-benzoic acid core scaffold, differing only in the methylation state of the ortho-carboxyl group (methyl ester vs. free acid) and the terminal amide (primary amide vs. free carboxylic acid on the oxalyl moiety). The methyl ester may function as a prodrug moiety, enhancing cellular permeability with intracellular esterase-mediated release of the active carboxylic acid, a strategy employed in related PTP1B inhibitor programs [2]. Crystallographic data (PDB: 1ONZ, 1C85, 1NZ7) confirm that the ortho-carboxylate position engages the PTP1B catalytic site and secondary phosphotyrosine binding pocket, and methylation at this position is expected to alter binding kinetics and selectivity profiles [3].

PTP1B inhibition Diabetes Obesity Oxalylamino benzoic acid Structure-based drug design

Molecular Weight and Physicochemical Profile Differentiated from Clinical-Stage Oxanilic Acid Derivatives

2-Methoxycarbonyloxanilic acid amide (MW = 222.20 g/mol) sits in an advantageous molecular weight range compared to clinical-stage oxanilic acid derivatives. Tazanolast (WP-833, butyl 3'-(1H-tetrazol-5-yl) oxanilate) has MW ≈ 289 g/mol; its active metabolite acitazanolast (WP-871) is MW ≈ 247 g/mol; Wy-41,195 sodium salt is MW ≈ 241 g/mol [1]. At 222 Da, the target compound falls within the 'lead-like' (MW ≤ 350) and 'fragment-like' (MW ≤ 300) space, making it suitable as a starting point for fragment-based drug discovery or property-driven lead optimization with room for molecular weight growth while maintaining drug-likeness (Rule of Five: MW < 500) [2]. By comparison, oxanilic acid (MW = 165.15) is lighter but lacks the ester functional handle required for oral activity in the antiallergic series, while oxamoylanthranilic acid (MW = 207.16) is marginally lighter but carries a carboxylic acid that may limit CNS penetration [3].

Drug-likeness Lead-likeness Molecular weight optimization Fragment-based screening

Optimal Research and Industrial Application Scenarios for 2-Methoxycarbonyloxanilic Acid Amide Based on Quantitative Differentiation Evidence


Oral Bioavailability-Focused Antiallergic Lead Optimization

In programs developing orally active antiallergic agents within the oxanilic acid class, 2-methoxycarbonyloxanilic acid amide is the correct procurement choice over the free carboxylic acid analog (oxamoylanthranilic acid). The class-level SAR established by Sellstedt et al. (1975) demonstrates that the intact ester moiety is a structural requirement for oral activity in the rat PCA model—hydrolysis of the ester eliminates oral efficacy [1]. By starting with the ester intact, medicinal chemistry teams can directly pursue oral PK optimization without the necessity of a downstream esterification step, which in the free acid series would require additional synthesis and introduce regioselectivity challenges due to competing reactivity of the oxamoyl carboxylic acid.

PTP1B Inhibitor Discovery with Built-In Prodrug Potential

For diabetes and obesity programs targeting PTP1B, 2-methoxycarbonyloxanilic acid amide provides strategic advantages over 2-(oxalyl-amino)-benzoic acid (OBA). The methyl ester masks the polar carboxylate required for catalytic-site arginine engagement (Arg221 in PTP1B), potentially enhancing passive cellular permeability [1]. Intracellular esterases can then unmask the active carboxylic acid in situ—a prodrug strategy consistent with successful PTP1B inhibitor optimization campaigns [2]. Crystallographic data (PDB: 1C85, 1ONZ) confirm that the ortho-carboxylate position is the critical pharmacophoric anchor, and its temporary masking by methylation may improve the cellular activity-to-binding affinity ratio.

Parallel Library Synthesis Exploiting Orthogonal Ester/Amide Functionality

For groups conducting systematic SAR exploration of the oxanilic acid scaffold, 2-methoxycarbonyloxanilic acid amide serves as a superior diversification hub compared to single-functional-group analogs such as oxanilic acid or N-substituted oxanilic amides. The methyl ester can be selectively hydrolyzed to the acid (LiOH, THF/H₂O) without affecting the terminal amide, enabling one branch of SAR. Independently, the terminal primary amide can be elaborated via acylation, alkylation, or dehydration to the nitrile [1]. This dual orthogonal reactivity supports two-dimensional library enumeration without the protecting group strategies required when both functional groups are carboxylic acids, reducing the average synthesis cycle by 1–2 steps per analog.

Fragment-Based Drug Discovery Starting Point with Validated Clinical Trajectory

At MW = 222 g/mol, 2-methoxycarbonyloxanilic acid amide occupies fragment-like chemical space while carrying the core pharmacophore of clinically advanced oxanilic acid derivatives (tazanolast, acitazanolast, Wy-41,195) [1]. It is approximately 14% lighter than the mean MW of these clinical compounds, providing a ~280 Da optimization budget before exceeding Lipinski's Rule of Five threshold [2]. Fragment-based screening groups can leverage this compound as a validated starting point for fragment growing or linking strategies, with the confidence that the oxalyl-amino-benzoate motif has demonstrated target engagement (PTP1B inhibition, antiallergic activity) and preclinical oral efficacy in multiple independent programs.

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